N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetyl-1-chlorochitobioside
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular architecture. The complete systematic name reflects the compound's complex structure as a modified disaccharide unit. According to Chemical Abstracts Service registry data, the compound is formally designated as this compound, with the Chemical Abstracts Service number 7531-49-9.
The structural formula reveals a chitobiose backbone consisting of two N-acetylglucosamine units linked through a β(1→4) glycosidic bond. The anomeric carbon of the reducing end carries a chlorine atom, while multiple hydroxyl positions are protected with acetyl groups. The compound's three-dimensional configuration is defined by specific stereochemical descriptors, with the reducing end sugar adopting an α-configuration and the non-reducing end maintaining a β-configuration.
Advanced spectroscopic analysis has confirmed the structural integrity of this compound, with nuclear magnetic resonance studies validating the positions of acetyl modifications and the chlorine substituent. The Simplified Molecular Input Line Entry System representation provides a linear notation of the molecular structure: CC(=O)NC1C(OC(C)=O)C@HC(COC(C)=O)O[C@H]1O[C@@H]1C(COC(C)=O)OC@HC(NC(C)=O)C1OC(C)=O. This representation enables computational modeling and database searches for related structures.
Alternative Nomenclatural Designations in Biochemical Literature
The biochemical literature contains numerous alternative nomenclatural designations for this compound, reflecting its diverse applications and synthetic origins. One commonly encountered designation is 2-(Acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-α-D-glucopyranosyl Chloride 3,6-Diacetate, which explicitly describes the stereochemical configuration and substitution pattern.
Another frequently used nomenclature is 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-glucopyranosyl Chloride 3,3',4',6,6'-Pentaacetate. This designation emphasizes the pentaacetate nature of the compound and provides clarity regarding the specific positions of acetyl modifications. The term "chlorochitobioside" appears consistently across multiple nomenclatural systems, highlighting the fundamental chitobiose structure with chlorine substitution.
Database systems utilize additional identifier codes for cataloging purposes. The MDL number MFCD09840401 serves as a unique identifier in chemical databases. PubChem Substance ID 46781226 provides cross-referencing capabilities with major chemical databases. The International Chemical Identifier key ZIRWPGALWMJCOT-JWVYPJMRSA-N offers a standardized hash representation for computational applications.
Research institutions and commercial suppliers often employ shortened designations for practical purposes. These include variations such as "Diacetyl-3,6,3',4',6'-penta-O-acetyl-1-chlorochitobioside" and "N,N'-Diacetyl-penta-O-acetyl-chlorochitobioside". Such nomenclatural diversity necessitates careful attention to systematic naming conventions to avoid confusion in scientific communication.
Molecular Formula and Weight Analysis
The molecular formula C26H37ClN2O15 provides essential information about the compound's elemental composition and serves as a foundation for computational analysis. This formula indicates the presence of twenty-six carbon atoms, thirty-seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and fifteen oxygen atoms. The molecular complexity reflects the multiple acetyl modifications and the inherent structural features of the chitobiose backbone.
The molecular weight of 653.03 grams per mole positions this compound among medium-sized oligosaccharide derivatives. This molecular weight facilitates various analytical techniques, including mass spectrometry and chromatographic separation methods. The relatively high molecular weight compared to monosaccharides reflects the disaccharide nature and extensive acetyl modification pattern.
Elemental analysis reveals significant oxygen content at approximately 36.78% by weight, consistent with the carbohydrate nature and multiple acetyl groups. The chlorine content of 5.43% by weight provides a distinctive analytical marker for identification and quantification purposes. The nitrogen content of 4.29% by weight corresponds to the two N-acetyl groups present in the chitobiose structure.
The molecular formula enables calculation of various physicochemical parameters relevant to synthetic and analytical applications. The degree of acetylation, represented by seven acetyl groups total, significantly influences the compound's solubility properties and reactivity patterns. The presence of fifteen oxygen atoms creates multiple sites for potential hydrogen bonding interactions, affecting crystallization behavior and solution properties.
Properties
IUPAC Name |
[(3S,6S)-5-acetamido-6-[(3S,6R)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxy-3,4-diacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37ClN2O15/c1-10(30)28-19-23(40-15(6)35)22(17(42-25(19)27)8-37-12(3)32)44-26-20(29-11(2)31)24(41-16(7)36)21(39-14(5)34)18(43-26)9-38-13(4)33/h17-26H,8-9H2,1-7H3,(H,28,30)(H,29,31)/t17?,18?,19?,20?,21-,22-,23?,24?,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRWPGALWMJCOT-PIXUPOCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1OC(=O)C)OC(=O)C)COC(=O)C)O[C@@H]2C(O[C@@H](C(C2OC(=O)C)NC(=O)C)Cl)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Chitobiose Isolation and Pre-Treatment
Chitobiose (GlcNAc-β-1,4-GlcNAc) is typically obtained via enzymatic hydrolysis of chitosan or chitin using chitinases. Prior to derivatization, the disaccharide is purified via column chromatography (silica gel, eluent: MeOH/CH2Cl2 1:9) to ≥95% purity.
Critical Parameters :
N,N'-Diacetylation of Amine Groups
The free amine groups on the glucosamine units are acetylated using acetic anhydride under basic conditions:
Procedure :
-
Chitobiose (1.0 g, 2.17 mmol) is dissolved in anhydrous pyridine (20 mL).
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Acetic anhydride (5 mL, 53 mmol) is added dropwise at 0°C.
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The mixture is stirred at 25°C for 12 hr.
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The reaction is quenched with ice-cold water, and the product is extracted with CHCl3.
Yield : ~90% (N,N'-diacetylchitobiose).
Analysis :
Regioselective O-Acetylation of Hydroxyl Groups
The hydroxyl groups at positions 3,6,3',4',6' are acetylated using a controlled excess of acetic anhydride:
Optimized Conditions :
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Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
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Solvent : Anhydrous dichloromethane.
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Temperature : 0°C → 25°C (gradual warming).
Procedure :
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N,N'-Diacetylchitobiose (1.0 g, 1.74 mmol) is dissolved in CH2Cl2 (15 mL).
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Acetic anhydride (8 mL, 85 mmol) and DMAP (21 mg, 0.17 mmol) are added.
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After 24 hr, the mixture is washed with sat. NaHCO3 and brine.
Yield : 85–88% (N,N'-diacetyl-3,6,3',4',6'-penta-O-acetylchitobiose).
Key Challenge : Over-acetylation at the anomeric position is avoided by maintaining low temperatures during the initial reaction phase.
Anomeric Chlorination
The anomeric hydroxyl group is converted to chloride using hydrogen chloride gas in anhydrous conditions:
Procedure :
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Fully acetylated chitobiose (1.0 g, 1.53 mmol) is dissolved in dry CHCl3 (10 mL).
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HCl gas is bubbled through the solution at −10°C for 2 hr.
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The reaction is neutralized with pyridine, and the product is precipitated in hexane.
Yield : 70–75% (N,N'-diacetyl-3,6,3',4',6'-penta-O-acetyl-1-chlorochitobioside).
Characterization :
Comparative Analysis of Synthetic Routes
| Parameter | N,N'-Diacetylation | O-Acetylation | Chlorination |
|---|---|---|---|
| Reagent | Ac2O/pyridine | Ac2O/DMAP | HCl gas |
| Time (hr) | 12 | 24 | 2 |
| Yield (%) | 90 | 85–88 | 70–75 |
| Critical Issue | Amine reactivity | Regioselectivity | HCl quenching |
Purification and Quality Control
Chromatographic Techniques
Purity Specifications
Challenges and Mitigation Strategies
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Anomeric Configuration Control :
-
Acetyl Group Hydrolysis :
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Strict anhydrous conditions (molecular sieves, N2 atmosphere) prevent inadvertent deacetylation.
-
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Scalability Issues :
Recent Advancements and Alternatives
Chemical Reactions Analysis
Types of Reactions: N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Major Products:
Hydrolysis: Deacetylated chitobioside derivatives.
Substitution: Various substituted chitobioside derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetyl-1-chlorochitobioside is primarily used in organic synthesis as a glycosyl donor. Its ability to participate in glycosylation reactions allows for the formation of glycosidic bonds with various acceptors. This property is crucial in the synthesis of oligosaccharides and complex carbohydrates.
Case Study: Glycosylation Reactions
A study demonstrated the efficiency of this compound as a glycosyl donor in synthesizing glycosides with different biological activities. The results indicated high yields and selectivity towards desired products, showcasing its utility in carbohydrate chemistry .
Drug Development
The compound's structural characteristics make it a candidate for drug development, particularly in creating glycosylated drugs that exhibit enhanced bioavailability and stability.
Case Study: Antiviral Agents
Research has shown that derivatives of this compound can be modified to produce antiviral agents. These modifications have led to compounds that demonstrate significant activity against viral infections by targeting viral glycoproteins .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for probing carbohydrate-protein interactions. Its role as a substrate in enzyme assays helps elucidate mechanisms of enzyme action related to glycosidases and other carbohydrate-active enzymes.
Case Study: Enzyme Inhibition Studies
A detailed investigation into the inhibition kinetics of specific glycosidases using this compound revealed insights into enzyme specificity and substrate affinity. The findings contributed to understanding how structural modifications affect enzyme interactions .
Potential Applications in Nanotechnology
Emerging research indicates potential applications of this compound in nanotechnology. Its ability to form stable complexes with nanoparticles can be exploited for targeted drug delivery systems.
Case Study: Targeted Drug Delivery
Studies have explored the encapsulation of anticancer drugs within nanoparticles functionalized with this compound. This approach has shown promise in enhancing the therapeutic index while minimizing side effects by ensuring targeted delivery to cancer cells .
Mechanism of Action
The mechanism of action of N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
8-Methoxycarbonyl-3-benzyl-3',4',6',6-tetra-O-acetyl-N,N'-diacetyl-β-chitobioside (CAS: 359436-87-6)
- Molecular Formula : C₃₉H₅₈N₂O₁₆
- Key Differences :
- Applications: Used in glycosylation studies where aromatic moieties (benzyl) enhance solubility in non-polar solvents. The methoxycarbonyl group may serve as a protecting group for further functionalization .
1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside (N503339)
- Molecular Formula : Likely C₂₈H₃₈N₃O₁₇ (exact data pending confirmation)
- Key Differences :
- Applications : Ideal for enzymatic assays or hydrolysis studies where the nitrophenyl group acts as a leaving group, enabling real-time monitoring of reactions .
Functional Comparison
Reactivity
Solubility and Stability
- Chloroform solubility of the target compound contrasts with the benzyl-substituted analogue , which exhibits enhanced solubility in toluene or dichloromethane due to its aromatic group .
- Acetylated derivatives generally show improved stability against hydrolysis compared to non-acetylated counterparts, though the reversibility of acetylation (e.g., via methanolic KOH) is a shared feature .
Data Table: Key Properties of Comparable Compounds
Biological Activity
N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetyl-1-chlorochitobioside (CAS No. 7531-49-9) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple acetyl groups and a chlorochitobioside backbone. The following sections will explore its biological activity, including its antibacterial, anticancer, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H37ClN2O15 |
| Molecular Weight | 653.03 g/mol |
| Appearance | White solid |
| Solubility | Soluble in chloroform |
1. Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various pathogens. Studies indicate that it exhibits activity against Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
Research has shown that the compound's minimum inhibitory concentration (MIC) ranges from 40 to 50 µg/mL against these organisms, comparable to standard antibiotics such as ceftriaxone .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.41 |
| HCT-116 | 9.71 |
| HepG2 | 20.19 |
These results suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its effects on cytokine production. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. At a concentration of 10 µg/mL, this compound inhibited TNF-α production by approximately 78% and IL-6 by about 89%, indicating a strong anti-inflammatory effect .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Galactosyltransferase Inhibition : The compound acts as an inhibitor of galactosyltransferase, which is involved in glycoprotein synthesis. This inhibition can disrupt bacterial adhesion and biofilm formation .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound showed that it significantly reduced bacterial load in infected animal models when administered at therapeutic doses.
Case Study 2: Cancer Cell Line Response
In another study focusing on cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis as evidenced by increased LDH enzyme activity levels in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
